Cas no 1795421-03-2 (1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea)

1-[2-(3-Chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea is a synthetic urea derivative characterized by its unique structural features, including a 3-chlorophenyl and a phenylpropyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a bioactive intermediate. The presence of the chlorophenyl group may enhance binding affinity in certain biological targets, while the methoxypropyl and phenylpropyl substituents contribute to its lipophilicity and metabolic stability. Its well-defined molecular structure allows for precise modifications, making it a valuable candidate for structure-activity relationship (SAR) studies. The compound is typically utilized in controlled research environments for developing novel therapeutic agents.
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea structure
1795421-03-2 structure
Product Name:1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea
CAS No:1795421-03-2
MF:C20H25ClN2O2
MW:360.877704381943
CID:5368048
Update Time:2025-06-26

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea
    • Inchi: 1S/C20H25ClN2O2/c1-20(25-2,17-11-6-12-18(21)14-17)15-23-19(24)22-13-7-10-16-8-4-3-5-9-16/h3-6,8-9,11-12,14H,7,10,13,15H2,1-2H3,(H2,22,23,24)
    • InChI Key: LLAXXVIMNXSYJG-UHFFFAOYSA-N
    • SMILES: N(CC(C1=CC=CC(Cl)=C1)(OC)C)C(NCCCC1=CC=CC=C1)=O

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1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea Related Literature

Additional information on 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea

Introduction to 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea (CAS No. 1795421-03-2)

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea, identified by its CAS number 1795421-03-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in drug discovery and development. The structural composition of this compound, featuring a urea moiety linked to two alkyl chains derived from phenyl and chlorophenyl groups, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

The synthesis and characterization of 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea involve meticulous chemical processes that ensure high purity and yield. The presence of both chloro and methoxy substituents in the molecule enhances its reactivity, allowing for various functionalization strategies. These attributes make it an attractive scaffold for medicinal chemists aiming to develop novel therapeutic agents.

In recent years, the pharmaceutical industry has seen a surge in the exploration of urea-based compounds due to their demonstrated efficacy in modulating biological pathways. The structural motif of 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea aligns well with this trend, as it incorporates elements known to interact favorably with enzymes and receptors. Specifically, the phenyl rings contribute to hydrophobic interactions, while the urea group facilitates hydrogen bonding, both crucial for drug-receptor binding affinity.

The compound's potential pharmacological activity has been explored in several preclinical studies. Research indicates that derivatives of this class exhibit inhibitory effects on various enzymes implicated in diseases such as cancer and inflammation. The 3-chlorophenyl and 3-phenylpropyl side chains are particularly noteworthy, as they have been shown to enhance binding affinity by optimizing the spatial orientation within the active site of target proteins. This structural design principle is increasingly recognized as a key factor in the development of next-generation therapeutics.

The latest advancements in computational chemistry have further propelled the study of 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea. Molecular docking simulations and molecular dynamics studies have provided valuable insights into its interactions with biological targets. These simulations not only predict binding affinities but also offer a detailed understanding of the conformational changes that occur upon binding. Such data is instrumental in guiding the optimization process towards more potent and selective drug candidates.

In addition to its pharmacological potential, 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea has been investigated for its role in chemical biology research. Its unique structural features make it a valuable tool for studying enzyme mechanisms and ligand-receptor interactions. By employing this compound as an inhibitor or modulator, researchers can gain deeper insights into complex biological pathways, ultimately contributing to the development of more effective treatments for various conditions.

The synthesis of 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to achieve high enantiomeric purity. These methods not only enhance the efficiency of synthesis but also ensure that the final product meets stringent quality standards required for pharmaceutical applications.

The compound's stability under various conditions has been thoroughly evaluated to ensure its suitability for industrial-scale production and storage. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) have been utilized to confirm its identity and purity. These analytical methods provide robust data that supports its use in subsequent pharmacological studies.

The growing interest in 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea is reflected in the increasing number of patents filed for derivatives of this compound. These patents highlight its versatility as a pharmacological scaffold and underscore its potential for therapeutic intervention. As research progresses, it is anticipated that new analogs will be developed, each with improved properties tailored to specific therapeutic needs.

The future directions of research on 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea include exploring its efficacy in clinical trials and evaluating its safety profile in human subjects. Preclinical data suggests promising results, which could pave the way for its translation into clinical use. Additionally, efforts are underway to develop novel delivery systems that could enhance the bioavailability and targeted action of this compound.

In conclusion, 1-[2-(3-chlorophenyl)-2-methoxypropyl strong>] -< strong > 3 -( 3 - phen yl prop yl ) u re a ( C A S N o . 17 95421 -0 3 - 2 ) represents a significant advancement in pharmaceutical chemistry. Its complex structure, coupled with promising preclinical results, positions it as a valuable candidate for further development. As research continues to uncover new applications and optimize its properties, this compound is poised to make substantial contributions to medicine and drug discovery.

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